4-(Aminocarbonylmethyl)benzenemethanamine

Descripción general

Descripción

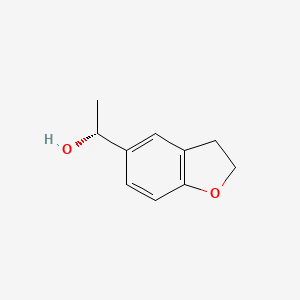

4-(Aminocarbonylmethyl)benzenemethanamine, also known as ACMB, is a versatile molecule that has a wide range of applications in scientific research. It is a type of aminocarbonylmethylbenzene, which is a derivative of benzene and has a carboxyl group attached to the amine group. ACMB is a colorless, crystalline solid with a melting point of approximately 150°C and a boiling point of approximately 300°C. ACMB is widely used in the fields of organic chemistry, biochemistry, and pharmacology due to its chemical and physical properties.

Aplicaciones Científicas De Investigación

Catalysis

4-(Aminocarbonylmethyl)benzenemethanamine derivatives have been utilized in catalysis, particularly in the synthesis of aromatic compounds. For instance, an efficient aerobic oxidative synthesis of 2-aryl quinazolines through benzyl C-H bond amination catalyzed by 4-hydroxy-TEMPO, showcases the application of these compounds in facilitating chemical transformations without the need for metals or additives (Han et al., 2011).

Receptor Antagonism

In pharmacological research, derivatives of this compound have been developed as human histamine H3 receptor antagonists. Some members of this series exhibited subnanomolar binding affinities, highlighting their potential in designing new therapeutic agents (Apodaca et al., 2003).

Polymer Synthesis

These compounds have been instrumental in the synthesis and characterization of novel aromatic polyimides. Research has shown that certain diamines, closely related to this compound, can be polymerized with various dianhydrides to produce polymers with high solubility, thermal stability, and specific heat capacity, suitable for advanced material applications (Butt et al., 2005).

Corrosion Inhibition

Amino acid compounds, including derivatives of this compound, have been evaluated as corrosion inhibitors for steel in acidic solutions. Their effectiveness has been confirmed through various electrochemical methods, offering insights into their potential industrial applications (Yadav et al., 2015).

Luminescent Sensing

In the realm of materials science, these compounds have contributed to the development of luminescent sensors. For example, water-soluble undecagold clusters prepared using derivatives of this compound have been used for specific labeling of proteins, showcasing their utility in bioanalytical applications (Jahn, 1989).

Propiedades

IUPAC Name |

2-[4-(aminomethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6,10H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYSQDYLCWIDNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2812149.png)

![3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester](/img/structure/B2812152.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2812153.png)

![7-Bromospiro[3.4]octane](/img/structure/B2812154.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2812155.png)

![8-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2812160.png)

![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2812164.png)